1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves the reaction of octafluorotoluene with a suitable dione precursor. One common method involves the reaction of octafluorotoluene with 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione in the presence of N,N-diisopropylethylamine and acetonitrile (CH3CN) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.
Cycloreversion Reactions: The compound can undergo cycloreversion to form fluoro(hetero)aryl ketenes, which can then react with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Cycloreversion Conditions: Cycloreversion reactions typically require heating and the presence of a suitable catalyst or base.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include substituted aromatic compounds.
Cycloreversion Products: The major products of cycloreversion reactions are fluoro(hetero)aryl ketenes and their subsequent adducts with nucleophiles.
Scientific Research Applications
1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it a candidate for studying fluorine’s effects on biological systems.
Mechanism of Action
The mechanism of action of 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is not well-documented. its effects are likely due to the presence of multiple fluorine atoms, which can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated compound with similar structural features.
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine: A related compound with a hydrazine functional group.
3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione: A precursor used in the synthesis of the target compound.
Uniqueness
1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is unique due to the combination of its fluorinated aromatic ring and pyrrolidine-2,5-dione moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62263-19-8 |
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Molecular Formula |
C11H4F7NO2 |
Molecular Weight |
315.14 g/mol |
IUPAC Name |
1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H4F7NO2/c12-6-5(11(16,17)18)7(13)9(15)10(8(6)14)19-3(20)1-2-4(19)21/h1-2H2 |
InChI Key |
GPMULZKXJYGDID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
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